molecular formula C19H17ClN2O2S B2397860 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 946324-95-4

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2397860
M. Wt: 372.87
InChI Key: VJTCVUYBPJCTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, also known as CBTP, is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. CBTP is a pyrazinone derivative that exhibits potent biological activity, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, studies have suggested that 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.

Biochemical And Physiological Effects

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to exhibit potent biochemical and physiological effects. Studies have shown that 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. In addition, 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. In addition, 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can exhibit low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one. One area of interest is the development of new drugs based on 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one for the treatment of various diseases, including cancer and inflammation. Another area of interest is the study of the mechanism of action of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, which could provide insights into the development of new drugs targeting various signaling pathways. Finally, the synthesis of new derivatives of 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one with improved pharmacological properties could lead to the development of more potent and selective drugs.

Synthesis Methods

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide to form 4-chlorobenzyl ethyl ether. This intermediate is then reacted with 2-amino-4-ethoxyphenol to form the corresponding Schiff base, which is subsequently cyclized with thiosemicarbazide to give 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one in good yields.

Scientific Research Applications

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been extensively studied for its potential therapeutic applications. Several studies have shown that 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one exhibits potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer cells. 3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTCVUYBPJCTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.